molecular formula C21H18N2O5 B2449942 2-(1-(2-oxo-2H-chromene-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1795089-16-5

2-(1-(2-oxo-2H-chromene-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2449942
CAS RN: 1795089-16-5
M. Wt: 378.384
InChI Key: AXMSHFYLXIXHEO-UHFFFAOYSA-N
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Description

2-(1-(2-oxo-2H-chromene-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H18N2O5 and its molecular weight is 378.384. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • A new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene, has been developed. This involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and subsequent reactions to form amino and triazole derivatives, as well as hydroxyl analogues (Tan et al., 2016).
  • An addition reaction of chlorosulfonyl isocyanate (CSI) with 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione resulted in the formation of ylidenesulfamoyl chloride. The exact configuration was determined by X-ray crystal analysis and theoretical calculations (Köse et al., 2019).

Pharmacological Evaluation

  • Novel 2‐(4‐(Aryl)thiazole‐2‐yl)‐3a,4,7,7a‐tetrahydro‐1H‐4,7‐methanoisoindole‐1,3(2H)‐dione derivatives were synthesized and evaluated for their inhibitory characteristics against human carbonic anhydrase isoenzymes I and II. These compounds exhibited excellent inhibitory effects in the low nanomolar range (Kocyigit et al., 2016).

Antimicrobial Agents

  • The reaction of 2-oxo-2H-chromene-3-carboxamide with carbon disulfide led to the development of 1-mercaptopyrrolo[3,4-c]chromene-3,4-dione, which served as a building block for new azole systems with high antimicrobial activity (Azab et al., 2017).

Herbicide Development

  • Novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione derivatives were designed and synthesized as potent protoporphyrinogen oxidase inhibitors, showcasing higher inhibition activity than standard controls in herbicide development (Jiang et al., 2011).

Anticancer Activity

  • Synthesized isoindole derivatives were evaluated for anticancer activity against various cancer cell lines, with certain compounds showing high anticancer activity and potential as anticancer agents (Tan et al., 2020).

properties

IUPAC Name

2-[1-(2-oxochromene-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c24-18(16-9-12-5-1-4-8-17(12)28-21(16)27)22-10-13(11-22)23-19(25)14-6-2-3-7-15(14)20(23)26/h1-5,8-9,13-15H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMSHFYLXIXHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-oxo-2H-chromene-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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